

Application Notes and Protocols for Polar Stationary Phases in Gas Chromatography

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Compound of Interest

Compound Name: Diglycerol

Cat. No.: B7805268

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A Note on the Use of **Diglycerol** as a Stationary Phase

A thorough review of scientific literature and commercial product information indicates that **diglycerol** is not utilized as a stationary phase in gas chromatography (GC). For a compound to be suitable as a liquid stationary phase in GC, it must possess several key physicochemical properties, including high thermal stability, a very low vapor pressure (high boiling point), and chemical inertness towards the analytes.[1][2][3] **Diglycerol**, with a boiling point that is not sufficiently high and a susceptibility to thermal degradation, does not meet these stringent requirements for a robust and reliable stationary phase.[4][5][6] Column bleed, the elution of the stationary phase at elevated temperatures, would be a significant issue.[7]

Therefore, this document provides detailed application notes and protocols for a widely-used and effective polar stationary phase: Polyethylene Glycol (PEG). PEG phases, often referred to by trade names such as Carbowax or DB-WAX, are highly suitable for the separation of polar analytes due to their ability to engage in hydrogen bonding and dipole-dipole interactions.[8][9] These application notes will serve as a practical guide for researchers, scientists, and drug development professionals working with polar compounds.

Application Note 1: Analysis of Fatty Acid Methyl Esters (FAMES) on a Polyethylene Glycol (PEG) Stationary Phase

Introduction

The analysis of fatty acid methyl esters (FAMES) is a cornerstone of lipid research, food science, and biofuel quality control. Gas chromatography with a polar stationary phase is the method of choice for separating these compounds. Polyethylene glycol (PEG) columns, such as the DB-WAX, provide excellent selectivity for FAMES, separating them based on carbon chain length and degree of unsaturation.^{[5][10]} This application note details the analysis of a standard mixture of 37 FAMES on a PEG stationary phase.

Data Presentation: Retention Times of FAMES

The following table summarizes the retention times for the Supelco® 37 Component FAME Mix analyzed on an Agilent J&W DB-WAX column. The data demonstrates the typical elution order, with shorter chain, more saturated FAMES eluting earlier.

Peak No.	Compound Name	Retention Time (min)
1	C4:0	4.28
2	C6:0	5.50
3	C8:0	7.21
4	C10:0	9.15
5	C11:0	10.12
6	C12:0	11.20
7	C13:0	12.15
8	C14:0	13.10
9	C14:1	13.35
10	C15:0	14.00
11	C15:1	14.25
12	C16:0	14.85
13	C16:1	15.10
14	C17:0	15.65
15	C17:1	15.90
16	C18:0	16.40
17	C18:1n9c	16.65
18	C18:1n9t	16.65
19	C18:2n6c	17.10
20	C18:2n6t	17.10
21	C18:3n6	17.80
22	C18:3n3	18.25
23	C20:0	18.90

24	C20:1n9	19.15
25	C20:2	19.60
26	C20:3n6	19.95
27	C21:0	19.95
28	C20:3n3	20.40
29	C20:4n6	20.70
30	C20:5n3 (EPA)	21.30
31	C22:0	22.00
32	C22:1n9	22.25
33	C22:2	22.80
34	C23:0	23.50
35	C24:0	24.80
36	C22:6n3 (DHA)	25.50
37	C24:1n9	25.50

Note: Co-elution of some isomers may occur on standard PEG phases.[\[5\]](#)[\[10\]](#)
Conditions are based on typical analyses and may require optimization.

Experimental Protocol: FAMES Analysis by GC-FID

This protocol outlines the steps for the analysis of FAMES from a lipid sample.

3.1. Sample Preparation: Transesterification of Lipids

- Weigh Sample: Accurately weigh approximately 100 mg of the lipid sample into a screw-cap test tube.[\[8\]](#)

- Dissolve: Add 10 mL of hexane to dissolve the sample.
- Methylation: Add 100 μ L of 2N potassium hydroxide in methanol.[8]
- React: Cap the tube tightly and vortex vigorously for 30 seconds. The solution will first turn cloudy and then clear upon completion of the reaction.
- Phase Separation: Allow the tube to stand until the upper hexane layer (containing the FAMES) separates from the lower glycerol layer.
- Extract: Carefully transfer the upper hexane layer to a GC vial for analysis.[8]

3.2. Gas Chromatography (GC) Conditions

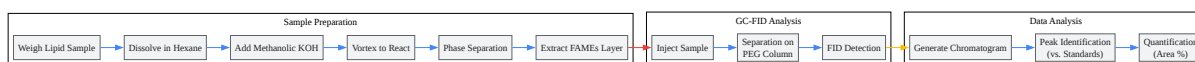
- Column: Agilent J&W DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium, constant pressure at 230 kPa (approximately 33 cm/s at 50 °C).[8]
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp 1: 25 °C/min to 175 °C.
 - Ramp 2: 4 °C/min to 230 °C.
 - Hold at 230 °C for 5 minutes.[8]
- Inlet:
 - Mode: Split.
 - Split Ratio: 50:1.[8]
 - Temperature: 250 °C.[8]
- Injection Volume: 1 μ L.[8]

- Detector (FID):
 - Temperature: 280 °C.[8]
 - Hydrogen Flow: 40 mL/min.
 - Air Flow: 450 mL/min.
 - Makeup Gas (Helium): 30 mL/min.

3.3. Data Analysis

- Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times to those of a known standard mixture (e.g., Supelco® 37 Component FAME Mix).
- Quantification: Determine the relative percentage of each FAME by peak area normalization. For absolute quantification, a calibration with individual FAME standards and an internal standard is required.

Visualization: FAME Analysis Workflow



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Caption: Workflow for FAME analysis.

Application Note 2: Analysis of Lavender Essential Oil on a Polyethylene Glycol (PEG) Stationary Phase

Introduction

Essential oils are complex mixtures of volatile and semi-volatile compounds. Their chemical profile determines their aroma, quality, and therapeutic properties. Gas chromatography is the primary analytical technique for characterizing essential oils. A polar PEG stationary phase, such as HP-INNOWax, is ideal for separating the diverse range of compounds found in essential oils, including esters, alcohols, and terpenes.^[11] This application note describes the analysis of Lavender (*Lavandula angustifolia*) essential oil.

Data Presentation: Major Components of Lavender Oil

The table below lists the major components identified in a sample of *Lavandula angustifolia* essential oil using GC-MS with an HP-INNOWax (PEG) column.

Peak No.	Compound Name	Retention Time (min)	Relative Area %
1	α -Pinene	7.8	0.45
2	Camphene	8.2	0.28
3	β -Pinene	9.1	0.35
4	3-Octanone	10.5	2.50
5	Eucalyptol (1,8-Cineole)	11.2	1.10
6	Linalool	13.5	35.50
7	Linalyl acetate	15.8	38.20
8	Camphor	16.2	0.80
9	Borneol	17.1	1.50
10	Terpinen-4-ol	17.5	4.20
11	α -Terpineol	18.0	1.20
12	Lavandulyl acetate	19.5	2.80
13	Caryophyllene	22.1	3.10

Data is representative and based on published analyses.

[11] Retention times and relative percentages can vary based on the specific lavender variety, origin, and extraction method.

Experimental Protocol: Essential Oil Analysis by GC-MS

This protocol provides a methodology for the qualitative and semi-quantitative analysis of essential oils.

3.1. Sample Preparation

- Dilution: Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane or ethanol.
- Vial Transfer: Transfer the diluted sample to a 2 mL GC autosampler vial.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

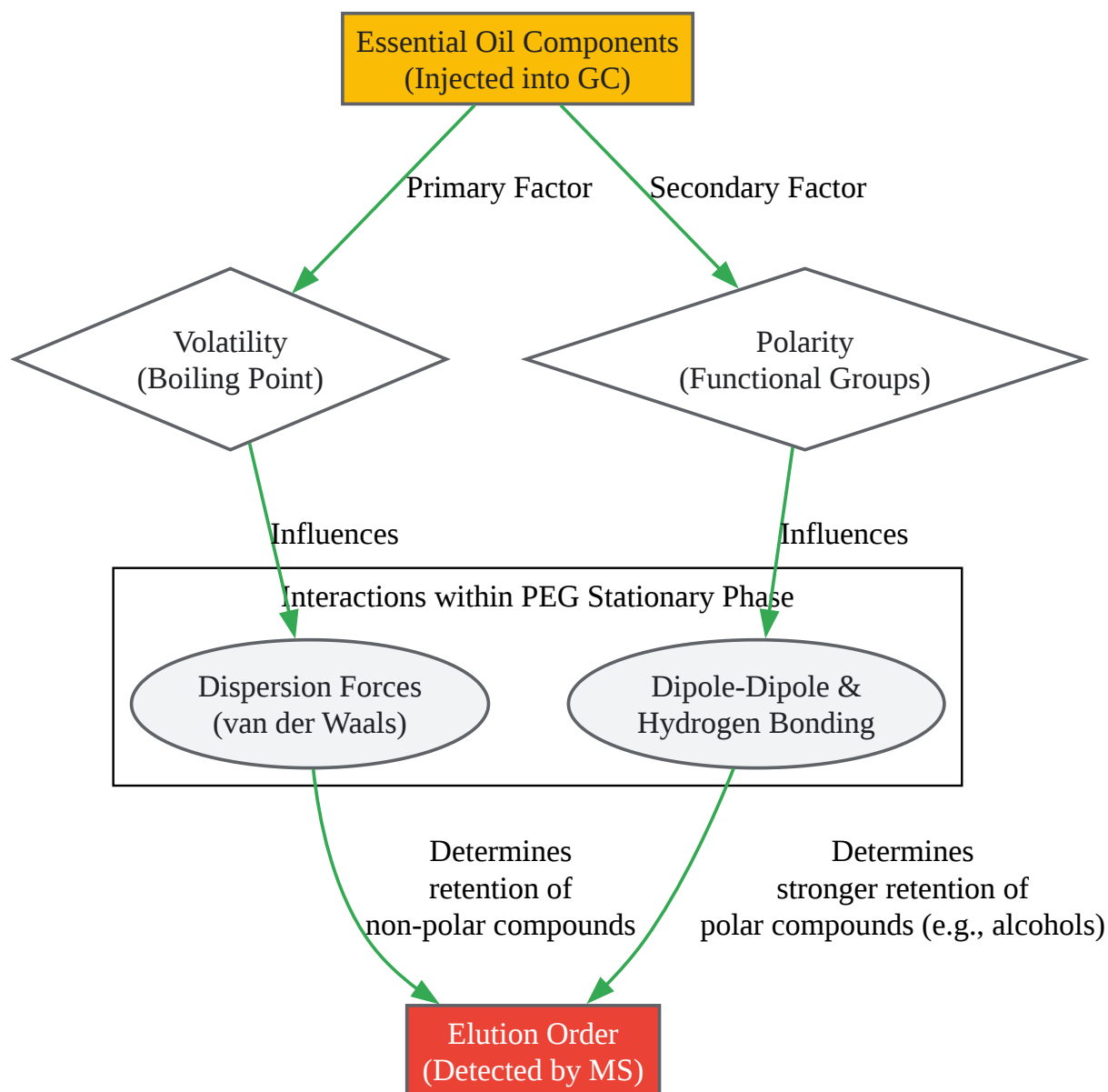
- Column: HP-INNOWax (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 10 minutes.
 - Ramp: 3 °C/min to 220 °C.
 - Hold at 220 °C for 10 minutes.
- Inlet:
 - Mode: Split.
 - Split Ratio: 100:1.
 - Temperature: 250 °C.
- Injection Volume: 1 µL.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.

- Mass Range: 35-350 amu.

3.3. Data Analysis

- Peak Identification:
 - Compare the acquired mass spectrum for each peak against a spectral library (e.g., NIST, Wiley).
 - Calculate the Linear Retention Index (LRI) for each peak using a homologous series of n-alkanes analyzed under the same conditions. Compare the calculated LRI with published values for confirmation.
- Semi-Quantification: Calculate the relative percentage of each identified component by dividing its peak area by the total area of all identified peaks.

Visualization: Separation Principles on a PEG Phase



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Caption: Analyte separation on a PEG phase.

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